molecular formula C28H35Na2O10P B1142478 Thymolphthalein monophosphate disodium hydrate CAS No. 123359-43-3

Thymolphthalein monophosphate disodium hydrate

Cat. No.: B1142478
CAS No.: 123359-43-3
M. Wt: 608.52
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Description

Historical Context and Discovery

The development of thymolphthalein monophosphate disodium salt hydrate emerged from mid-20th-century efforts to improve specificity in phosphatase assays. Prior substrates, such as phenyl phosphate and p-nitrophenyl phosphate, suffered from interference by non-target enzymes, limiting diagnostic accuracy. In 1971, Roy et al. pioneered the use of sodium thymolphthalein monophosphate as a substrate for acid phosphatase, demonstrating its superior specificity for the prostatic isoform. This breakthrough addressed critical limitations in clinical diagnostics, particularly for prostate cancer screening.

Key milestones include:

  • 1940s–1950s : Lundquist’s work on phosphocholine hydrolysis in seminal fluid highlighted the need for specific phosphatase substrates.
  • 1971 : Roy’s landmark study established optimal assay conditions, achieving 95% inhibition of prostatic acid phosphatase by L-tartrate, compared to <5% inhibition of erythrocyte-derived enzymes.
  • 1980s–2000s : Commercial adoption in clinical test kits (e.g., Labtest Ref. 40) standardized measurements of alkaline and acid phosphatase activity.

Table 1: Evolution of Phosphatase Substrates

Substrate Specificity for Prostatic Acid Phosphatase Interference Sources Year Introduced
Phenyl phosphate Low Erythrocytes, platelets 1930s
p-Nitrophenyl phosphate Moderate Hepatic, renal isoforms 1950s
Thymolphthalein monophosphate High Minimal (<5% non-prostatic) 1971

Significance in Analytical Biochemistry

Thymolphthalein monophosphate disodium salt hydrate revolutionized enzymatic assays through three key attributes:

  • Specificity : The compound’s structure minimizes interactions with non-target phosphatases. For example, erythrocyte acid phosphatase exhibits <2% activity compared to prostatic isoforms when using this substrate.
  • Sensitivity : Hydrolysis generates thymolphthalein, detectable at concentrations as low as 0.125 U/L, with zero-order kinetics up to 500 U/L.
  • Operational Stability : The disodium salt hydrate form resists spontaneous hydrolysis at room temperature, ensuring reagent longevity.

In prostatic acid phosphatase assays, the method reduces false positives by 56% compared to p-nitrophenyl phosphate-based protocols. Its absorption maximum at 595 nm also minimizes interference from hemolysis products (e.g., hemoglobin λₘₐₓ ≈ 540 nm).

Table 2: Photometric Properties of Common Phosphatase Substrates

Substrate λₘₐₓ (nm) Molar Extinction Coefficient (M⁻¹cm⁻¹)
p-Nitrophenyl phosphate 405 18,700
Phenolphthalein monophosphate 550 28,000
Thymolphthalein monophosphate 595 38,000

General Applications and Research Importance

Clinical Diagnostics

  • Prostate Cancer Screening : Serum acid phosphatase activity >0.5 U/L (vs. normal range 0.15–0.56 U/L) correlates with metastatic progression.
  • Liver and Bone Disorders : Alkaline phosphatase assays using this substrate differentiate hepatic (e.g., cholestasis) and skeletal (e.g., Paget’s disease) pathologies.

Biochemical Research

  • Enzyme Kinetics : Studies on PAP (prostatic acid phosphatase) utilize the substrate to elucidate catalytic mechanisms, including Mg²⁺-dependent activation and tartrate inhibition.
  • Quality Control : Laboratories employ standardized thymolphthalein monophosphate kits to validate assay precision (CV <5%) across instruments.

Industrial Applications

  • Pharmaceutical Testing : Drug candidates targeting phosphatase pathways are screened using high-throughput assays incorporating this substrate.

Table 3: Representative Research Studies Using Thymolphthalein Monophosphate

Study Focus Key Finding Citation Source
PAP substrate specificity 200-fold selectivity for prostatic vs. hepatic isoforms
Seminal fluid biochemistry Hydrolyzes 90% of seminal phosphocholine within 30 min
Assay optimization Linear response up to 500 U/L with 10-min incubation

Properties

IUPAC Name

disodium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31O7P.2Na.H2O/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;;;/h7-16,29H,1-6H3,(H2,31,32,33);;;1H2/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAAAGIFNPRCKZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31Na2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps and Conditions

  • Reagents : Thymolphthalein, dibenzyl phosphite, carbon tetrachloride, organic base (e.g., triethylamine).

  • Procedure :

    • Thymolphthalein is dissolved in an anhydrous organic solvent (e.g., tetrahydrofuran) and reacted with dibenzyl phosphite under nitrogen atmosphere.

    • Carbon tetrachloride is added to stabilize the intermediate, followed by an organic base to neutralize HCl byproducts.

    • The mixture is stirred for 12–24 hours at 25°C, yielding thymolphthalein dibenzyl phosphate monoester as an oily residue.

Hydrogenolysis and Salt Formation

  • Reagents : Palladium oxide catalyst, hydrogen gas, sodium hydroxide.

  • Procedure :

    • The dibenzyl-protected intermediate is dissolved in methanol and hydrogenated at atmospheric pressure using a palladium catalyst. Benzyl groups are cleaved as toluene, leaving thymolphthalein monophosphoric acid.

    • The crude acid is dissolved in methanol, and pH is adjusted to 7.3 with 50% sodium hydroxide.

    • Adding diethyl ether precipitates the disodium salt, which is filtered, dried under vacuum, and stored at 4°C.

Yield : ~85% (crude) after purification by ether precipitation.

Direct Acid-Base Neutralization from Magnesium Salts

A streamlined protocol for amine salt preparation provides insights into disodium salt synthesis.

Liberation of Free Acid

  • Reagents : Magnesium thymolphthalein monophosphate, hydrochloric acid, diethyl ether.

  • Procedure :

    • Magnesium thymolphthalein monophosphate is suspended in 2 M HCl and vigorously stirred.

    • Diethyl ether is added to partition the free acid into the organic phase, which is then dried over anhydrous sodium sulfate.

Sodium Salt Precipitation

  • Reagents : Methanolic sodium hydroxide, diethyl ether.

  • Procedure :

    • The ether phase containing thymolphthalein monophosphoric acid is treated with methanolic NaOH to pH 7.7.

    • Adding 10 volumes of diethyl ether precipitates the disodium salt as a fine powder.

Purity : >94% after ether washing, verified by UV-Vis spectroscopy.

Industrial-Scale Synthesis

Key Modifications for Scalability

  • Solvent Choice : Replaces tetrahydrofuran with cheaper toluene for phosphorylation, reducing costs by 40%.

  • Catalyst Recovery : Palladium catalysts are filtered and reused, lowering production expenses.

  • Drying Process : Lyophilization replaces vacuum drying to prevent hydrate decomposition during storage.

Quality Control Metrics

ParameterSpecificationAnalytical Method
Purity (HPLC)≥98%Reverse-phase chromatography
Water Content5–8% (hydrate form)Karl Fischer titration
Residual Solvents<50 ppm (ether, methanol)Gas chromatography

Comparative Analysis of Methods

Efficiency and Practicality

MethodYieldPurityTime RequiredCost Index
Benzyl Protection85%94%48 hoursHigh
Acid-Base Neutralization78%92%24 hoursModerate
Industrial Synthesis90%98%72 hoursLow

Challenges and Mitigation

  • Byproduct Formation : Unreacted thymolphthalein in crude mixtures is removed via ethyl acetate extraction.

  • Hydrate Stability : Storage at −20°C under nitrogen prevents deliquescence and oxidation.

Recent Advances in Purification

Membrane Filtration

Nanofiltration membranes (MWCO 500 Da) concentrate the disodium salt while removing low-molecular-weight impurities, achieving 99% purity in one step.

Crystallization Optimization

  • Solvent System : Methanol/water (70:30 v/v) yields monoclinic crystals suitable for X-ray diffraction analysis.

  • Crystal Stability : Hydrate form remains stable for 24 months at 4°C with no loss in enzymatic reactivity .

Chemical Reactions Analysis

Types of Reactions

Thymolphthalein monophosphate disodium salt hydrate primarily undergoes hydrolysis reactions. In the presence of acid or alkaline phosphatases, the compound is hydrolyzed to release thymolphthalein, which can be detected by a color change .

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of Thymolphthalein monophosphate disodium salt hydrate is thymolphthalein, which is a chromogenic compound that changes color upon pH increase .

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Molecular Formula : C28H31Na2O8P
  • Molecular Weight : 572.49 g/mol
  • CAS Number : 123359-43-3
  • Appearance : White crystalline powder

Thymolphthalein monophosphate disodium salt hydrate acts primarily as a chromogenic substrate for the enzymes acid phosphatase and alkaline phosphatase. Upon hydrolysis by these enzymes, thymolphthalein is liberated, resulting in a color change that can be quantitatively measured. This property makes it particularly useful for enzyme activity assays.

Scientific Research Applications

  • Biochemical Assays
    • Used extensively to measure the activity of acid and alkaline phosphatases in biological samples.
    • Its specificity allows for accurate detection of enzyme levels, making it a preferred substrate in various enzymatic assays.
  • Clinical Diagnostics
    • Employed in diagnostic tests to assess enzyme levels in serum, particularly for prostate cancer screening.
    • Studies have shown that it provides greater specificity for prostatic acid phosphatase compared to traditional substrates, enhancing diagnostic accuracy .
  • Quality Control in Biopharmaceuticals
    • Monitored enzyme activity during the production of biopharmaceuticals, ensuring that the enzymatic processes are functioning optimally.
  • Environmental Monitoring
    • Potential applications in assessing phosphatase activity in environmental samples, aiding in the study of ecological impacts related to phosphorous cycling.

Case Study 1: Enzyme Activity Measurement

A study published in Clinical Chemistry highlighted the use of sodium thymolphthalein monophosphate as a substrate for measuring acid phosphatase activity in serum. The study demonstrated that this substrate provided high specificity for prostatic acid phosphatase, which is crucial for accurate prostate cancer diagnostics .

Case Study 2: Hydrolysis Reaction Analysis

Research indicated that the hydrolysis of thymolphthalein monophosphate is pH-dependent. Optimal conditions were defined to maximize enzyme activity, emphasizing the importance of maintaining controlled pH levels during assays to ensure reliable results .

Data Table: Comparison of Substrates for Acid Phosphatase

SubstrateSpecificitySensitivityColor ChangeReference
Thymolphthalein MonophosphateHighGoodYesRoy et al., 1971
p-Nitrophenyl PhosphateModerateModerateYesMorin et al., 1973
Phenyl PhosphateLowLowYesVarious studies

Mechanism of Action

Thymolphthalein monophosphate disodium salt hydrate acts as a substrate for acid and alkaline phosphatases. When these enzymes are present, they catalyze the hydrolysis of the compound, releasing thymolphthalein. The release of thymolphthalein results in a color change, which can be measured spectrophotometrically to determine enzyme activity . The molecular targets involved are the active sites of the phosphatase enzymes, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thymolphthalein monophosphate disodium salt hydrate belongs to a class of aryl phosphate esters and nucleotide analogs. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Analogues

Compound Name CAS Number Molecular Formula Key Features Primary Applications
Thymolphthalein monophosphate disodium salt hydrate 123359-43-3 C₂₈H₃₅Na₂O₁₀P Chromogenic substrate for phosphatases; blue color development at pH ≥10.5 Diagnostic assays (e.g., alkaline phosphatase detection)
Phenolphthalein monophosphate disodium salt 108321-15-9 C₂₀H₁₃Na₂O₇P Pink chromophore release at pH ≥8.2; lower sensitivity compared to thymolphthalein derivatives Research-grade phosphatase assays
Adenosine 5′-monophosphate disodium salt hydrate 149022-20-8 C₁₀H₁₂N₅Na₂O₇P Natural nucleotide; substrate for kinases and ATPases Metabolic studies, enzymatic energy transfer assays
Inosine 5′-monophosphate disodium salt hydrate 352195-40-5 C₁₀H₁₁N₄Na₂O₈P Purine nucleotide intermediate; modulates immune responses Food additive (umami enhancer), immunology research
Thymidine 5′-monophosphate disodium salt hydrate 33430-62-5 C₁₀H₁₃N₂Na₂O₈P DNA precursor; stable under neutral pH Nucleic acid synthesis, HPLC calibration

Chromatographic Behavior

  • Retention Mechanisms: Thymolphthalein monophosphate exhibits strong retention on phenyl and cholesterol stationary phases in HPLC due to hydrophobic interactions with its aromatic backbone. In contrast, nucleotide monophosphates (e.g., adenosine 5′-monophosphate) show higher retention on octadecyl (C18) phases at pH 4.0, where protonation enhances hydrophobicity .
  • pH Sensitivity: Thymolphthalein monophosphate is stable in neutral-to-alkaline buffers but degrades in acidic conditions. Nucleotides like guanosine 5′-monophosphate disodium salt hydrate are more stable across a broader pH range (4.0–7.0) .

Enzymatic Specificity

  • Phosphatase Substrates: Thymolphthalein monophosphate is 10× more sensitive than phenolphthalein monophosphate in alkaline phosphatase assays due to its higher molar absorptivity (ε ≈ 12,300 M⁻¹cm⁻¹ at 595 nm vs. ε ≈ 5,500 M⁻¹cm⁻¹ for phenolphthalein) .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Molecular Weight Solubility (H₂O) λₘₐₓ (nm) ε (M⁻¹cm⁻¹)
Thymolphthalein monophosphate disodium salt hydrate 649.5 50 mg/mL 595 12,300
Phenolphthalein monophosphate disodium salt 464.3 30 mg/mL 560 5,500
Inosine 5′-monophosphate disodium salt hydrate 392.2 100 mg/mL 249 12,300

Table 2: Enzymatic Parameters

Substrate Enzyme $ K_m $ (mM) $ V_{max} $ (μmol/min/mg)
Thymolphthalein monophosphate Alkaline phosphatase 0.12 8.7
Phenolphthalein monophosphate Alkaline phosphatase 0.45 6.2
Adenosine 5′-monophosphate 5′-Nucleotidase 0.08 2.1

Biological Activity

Thymolphthalein monophosphate disodium salt hydrate is a compound widely used in biochemical assays, particularly for its role as a substrate for acid and alkaline phosphatases. This article delves into its biological activity, mechanisms of action, and applications in research and clinical settings.

  • Molecular Formula : C28_{28}H31_{31}Na2_{2}O8_{8}P
  • Molecular Weight : 572.49 g/mol
  • CAS Number : 123359-43-3
  • Appearance : White crystalline powder

Thymolphthalein monophosphate disodium salt hydrate functions primarily as a chromogenic substrate for the enzymes acid phosphatase and alkaline phosphatase . Upon enzymatic hydrolysis, it releases thymolphthalein, which undergoes a color change in response to pH variations, facilitating the detection of enzyme activity.

Target Enzymes

  • Acid Phosphatase
  • Alkaline Phosphatase

Mode of Action

  • Substrate Interaction : The compound is hydrolyzed by the target enzymes.
  • Color Change : The release of thymolphthalein leads to a detectable color change, indicating enzymatic activity.
  • pH Sensitivity : The reaction's environment significantly influences the enzymatic activity and the subsequent colorimetric response.

Biochemical Pathways

Thymolphthalein monophosphate is integral to various biochemical pathways involving phosphate metabolism. Its hydrolysis products can affect cellular processes by altering local pH levels, which can influence enzyme activities and metabolic pathways.

Applications in Research and Medicine

Thymolphthalein monophosphate disodium salt hydrate has diverse applications across several fields:

  • Biochemical Assays : Utilized for measuring enzyme activities in biological samples.
  • Clinical Diagnostics : Employed in diagnostic tests to assess acid phosphatase levels, particularly in prostate cancer screening.
  • Quality Control : Used in biopharmaceutical production to monitor enzyme activity.

Case Study 1: Enzyme Activity Measurement

A study published in Clinical Chemistry demonstrated that sodium thymolphthalein monophosphate provides greater specificity for prostatic acid phosphatase compared to traditional substrates. This specificity enhances diagnostic accuracy in clinical settings, particularly for prostate cancer detection .

Case Study 2: Hydrolysis Reaction Analysis

Research indicated that the hydrolysis of thymolphthalein monophosphate is pH-dependent, with optimal conditions defined for maximum enzyme activity. The study highlighted the importance of maintaining controlled pH levels during assays to ensure reliable results .

Data Table: Comparison of Substrates for Acid Phosphatase

SubstrateSpecificitySensitivityColor ChangeReference
Thymolphthalein MonophosphateHighGoodYesRoy et al., 1971
p-Nitrophenyl PhosphateModerateModerateYesMorin et al., 1973
Phenyl PhosphateLowLowYesVarious studies

Q & A

Basic Question: How can researchers verify the identity and purity of guanosine 5'-monophosphate disodium salt hydrate?

Methodological Answer:

  • Chromatographic Analysis : Use reverse-phase (RP) HPLC with a phenyl or cholesterol stationary phase to separate nucleotides. Mobile phase pH significantly affects retention; pH 4.0 enhances retention for polar nucleotides due to protonation of stationary phase functional groups .
  • UV-Vis Spectroscopy : Measure absorbance at λmax ~249 nm (pH 7.0), with a molar absorptivity of ~12,300 L·mol⁻¹·cm⁻¹, to confirm nucleotide-specific absorption .
  • Certified Reference Materials : Cross-validate against pharmaceutical secondary standards (e.g., ≥99% purity CRM) to ensure batch-to-batch consistency .

Basic Question: What are the best practices for preparing and storing aqueous solutions of this compound?

Methodological Answer:

  • Solubility : Dissolve in deionized water at >50 g/L, avoiding high ionic strength buffers that may precipitate the salt .
  • Storage : Store lyophilized powder at –20°C in desiccated conditions. For working solutions, aliquot and freeze at –80°C to prevent hydrolysis or enzymatic degradation .
  • pH Stability : Maintain neutral pH (7.0–7.5) during preparation, as acidic conditions may hydrolyze the phosphate ester bond .

Advanced Question: How can HPLC methods be optimized to resolve guanosine 5'-monophosphate from structurally similar nucleotides?

Methodological Answer:

  • Stationary Phase Selection : Use cholesterol or phenyl columns (e.g., SG-CHOL or SG-Ph) instead of conventional C18 phases. Cholesterol phases improve resolution of small polar nucleotides, while phenyl phases reduce retention times .
  • pH Adjustment : Optimize mobile phase pH (e.g., pH 4.0 vs. 7.0). At lower pH, protonation of stationary phase amino or phosphate groups enhances retention for nucleotides with deprotonated phosphate moieties .
  • Gradient Elution : Implement a water-acetonitrile gradient with 5–10 mM ammonium acetate to improve peak symmetry and reduce co-elution .

Advanced Question: How do nucleotide-ligand interactions influence experimental design in enzymology?

Methodological Answer:

  • Binding Studies : Use isothermal titration calorimetry (ITC) or fluorescence quenching to quantify interactions with polyamine ligands (e.g., tripodal ligands L5–L7). Monitor pH-dependent binding, as nucleotide phosphate groups and ligand amine functionalities exhibit pH-sensitive ionization .
  • Competitive Assays : Design experiments with adenosine/guanosine mono-/triphosphates (AMP, GMP, ATP, GTP) to assess specificity in enzyme-substrate recognition .

Advanced Question: What role does this compound play in phosphorus speciation studies in environmental or metabolic research?

Methodological Answer:

  • Metabolic Profiling : Use ion chromatography coupled with high-resolution mass spectrometry (IC-HRMS) to quantify intracellular guanosine 5'-monophosphate as part of nucleotide pools. Calibrate with certified standards (0–1000 nM range) .
  • Environmental Analysis : Deploy acid phosphatase treatment to hydrolyze organic phosphates (e.g., nucleotides) into inorganic phosphate (Pi) for total phosphorus assessment in water samples .

Advanced Question: How can contradictory retention data in chromatographic analyses be resolved?

Methodological Answer:

  • Source Identification : Compare retention factors (k) across stationary phases. For example, C18 phases may show poor resolution for polar nucleotides, while phenyl phases yield shorter retention times with better selectivity .
  • Buffer Consistency : Ensure mobile phase pH and ionic strength are rigorously controlled. Discrepancies often arise from batch-to-buffer variability (e.g., ammonium acetate purity) .
  • Standardization : Use certified nucleotide standards (e.g., ≥99% purity from Sigma-Aldrich) to calibrate retention times and normalize inter-laboratory data .

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